molecular formula C21H16N2O4S B1227578 (4-oxopyrimido[2,1-b][1,3]benzothiazol-2-yl)methyl (E)-3-(4-methoxyphenyl)prop-2-enoate

(4-oxopyrimido[2,1-b][1,3]benzothiazol-2-yl)methyl (E)-3-(4-methoxyphenyl)prop-2-enoate

Cat. No.: B1227578
M. Wt: 392.4 g/mol
InChI Key: UPHLRCWSZFEBCN-DHZHZOJOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-methoxyphenyl)-2-propenoic acid (4-oxo-2-pyrimido[2,1-b][1,3]benzothiazolyl)methyl ester is a cinnamate ester.

Scientific Research Applications

Synthesis and Derivative Studies

  • A study by Darweesh et al. (2016) explored the synthesis of benzothiazole-based heterocycles, highlighting their potential as building blocks for various novel derivatives with potential applications in medicinal chemistry and material science (Darweesh, Mekky, Salman, & Farag, 2016).
  • Fogla et al. (2009) achieved the regiospecific synthesis of 2-methyl-4H-pyrimido[2,1-b]benzothiazol-4-ones, demonstrating the versatility of this chemical structure in synthesizing N-bridged heterocycles (Fogla, Ankodia, Sharma, & Kumar, 2009).

Biological and Pharmacological Activities

  • Badne et al. (2011) synthesized novel derivatives of 3-cyano-4-imino-8-methoxy-4H-pyrimido[2,1-b][1,3]benzothiazole and tested them for antimicrobial activity, showcasing the potential of such compounds in therapeutic applications (Badne, Swamy, Bhosale, & Kuberkar, 2011).
  • Chaitanya et al. (2010) studied 2-methyl-4H-pyrimido[2,1-b][1,3]benzothiazoles for their antimicrobial and anti-inflammatory properties, suggesting their potential use in treating infections and inflammation (Chaitanya, Nagendrappa, & Vaidya, 2010).

Advanced Chemical Applications

  • Sridhara et al. (2011) developed new derivatives of 3-isoxazoline substituted prop-2-enoates, providing insight into their utility in creating compounds with good antimicrobial activity (Sridhara, Reddy, Keshavayya, Ambika, Gopinath, Bose, Goud, & Peethambar, 2011).
  • Pınar et al. (2004) examined the DNA topoisomerase II inhibitory activity of benzothiazole derivatives, indicating their potential as cancer therapeutic agents (Pınar, Yurdakul, Yildiz, Temiz-Arpaci, Acan, Akı-Şener, & Yalcin, 2004).

Properties

Molecular Formula

C21H16N2O4S

Molecular Weight

392.4 g/mol

IUPAC Name

(4-oxopyrimido[2,1-b][1,3]benzothiazol-2-yl)methyl (E)-3-(4-methoxyphenyl)prop-2-enoate

InChI

InChI=1S/C21H16N2O4S/c1-26-16-9-6-14(7-10-16)8-11-20(25)27-13-15-12-19(24)23-17-4-2-3-5-18(17)28-21(23)22-15/h2-12H,13H2,1H3/b11-8+

InChI Key

UPHLRCWSZFEBCN-DHZHZOJOSA-N

Isomeric SMILES

COC1=CC=C(C=C1)/C=C/C(=O)OCC2=CC(=O)N3C4=CC=CC=C4SC3=N2

SMILES

COC1=CC=C(C=C1)C=CC(=O)OCC2=CC(=O)N3C4=CC=CC=C4SC3=N2

Canonical SMILES

COC1=CC=C(C=C1)C=CC(=O)OCC2=CC(=O)N3C4=CC=CC=C4SC3=N2

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(4-oxopyrimido[2,1-b][1,3]benzothiazol-2-yl)methyl (E)-3-(4-methoxyphenyl)prop-2-enoate
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(4-oxopyrimido[2,1-b][1,3]benzothiazol-2-yl)methyl (E)-3-(4-methoxyphenyl)prop-2-enoate
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(4-oxopyrimido[2,1-b][1,3]benzothiazol-2-yl)methyl (E)-3-(4-methoxyphenyl)prop-2-enoate
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(4-oxopyrimido[2,1-b][1,3]benzothiazol-2-yl)methyl (E)-3-(4-methoxyphenyl)prop-2-enoate
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(4-oxopyrimido[2,1-b][1,3]benzothiazol-2-yl)methyl (E)-3-(4-methoxyphenyl)prop-2-enoate
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(4-oxopyrimido[2,1-b][1,3]benzothiazol-2-yl)methyl (E)-3-(4-methoxyphenyl)prop-2-enoate

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